

Spectroscopic Analysis of Carbonyl Bromide (COBr₂): A Technical Guide

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Compound of Interest

Compound Name: Carbonyl dibromide

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This technical guide provides a comprehensive overview of the expected spectroscopic data for carbonyl bromide (COBr₂), also known as phosgene dibromide. Due to its reactive and hazardous nature, detailed experimental spectra for COBr₂ are not widely published. Therefore, this document presents predicted and estimated spectroscopic values based on established principles and data from analogous compounds. It also outlines general experimental protocols suitable for the analysis of volatile and reactive substances like carbonyl bromide.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of COBr₂. These values are derived from typical ranges for similar functional groups and computational estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹³C NMR Chemical Shift for COBr₂

Nucleus	Functional Group Context	Predicted Chemical Shift (δ) in ppm	Notes
^{13}C	Carbonyl carbon in an acyl bromide	160 - 170	The electronegative bromine atoms deshield the carbonyl carbon, shifting it downfield. The exact shift is influenced by the solvent.

Table 2: Predicted ^{17}O NMR Chemical Shift for COBr_2

Nucleus	Functional Group Context	Predicted Chemical Shift (δ) in ppm	Notes
^{17}O	Carbonyl oxygen in an acyl halide	350 - 550	Carbonyl oxygens in acyl halides exhibit a significant downfield shift. The broadness of the peak is a key characteristic of ^{17}O NMR. [1]

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Frequencies for COBr_2

Vibrational Mode	Functional Group	Predicted Frequency Range (cm ⁻¹)	Intensity	Notes
C=O Stretch	Carbonyl (Acyl Bromide)	1750 - 1820	Strong	This is the most characteristic and intense absorption band for acyl bromides. Its position can be affected by the physical state (gas, liquid, solution).
C-Br Stretch	Carbon-Bromine	500 - 700	Medium to Strong	The C-Br stretching frequencies appear in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the Mass Spectrum of COBr₂

m/z	Ion	Fragmentation Pathway	Notes
188, 190, 192	$[\text{COBr}_2]^+$	Molecular Ion (M^+)	The presence of two bromine atoms will result in a characteristic isotopic pattern (M , $\text{M}+2$, $\text{M}+4$) with relative intensities of approximately 1:2:1.
109, 111	$[\text{COBr}]^+$	Loss of a bromine radical ($\cdot\text{Br}$)	This fragment will also show an isotopic pattern due to the remaining bromine atom.
80, 82	$[\text{Br}]^+$	Bromine cation	
79, 81	$[\text{Br}]^+$	Bromine cation	
28	$[\text{CO}]^+$	Loss of two bromine radicals	

Experimental Protocols

Given the volatile and reactive nature of carbonyl bromide, specialized handling and experimental setups are required. The following are general protocols that can be adapted for its spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^{13}C and ^{17}O NMR spectra of COBr_2 .

Methodology:

- Sample Preparation: Due to the reactivity of COBr_2 , sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

- A small, accurately weighed amount of COBr_2 should be dissolved in a dry, deuterated, and non-reactive solvent (e.g., deuterated chloroform, CDCl_3 , or deuterated dichloromethane, CD_2Cl_2).
- The solution is then transferred to a high-quality NMR tube, which is subsequently flame-sealed to prevent leakage and reaction with atmospheric moisture.[\[2\]](#)
- Instrumentation: A high-field NMR spectrometer is required, particularly for ^{17}O NMR due to its low natural abundance and quadrupolar nature.
- ^{13}C NMR Acquisition: A standard proton-decoupled ^{13}C NMR experiment is performed. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- ^{17}O NMR Acquisition: Due to the low sensitivity and broad signals of ^{17}O , a specialized probe and a high number of acquisitions are necessary.[\[3\]](#) The use of a cryoprobe can enhance sensitivity.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to an appropriate internal or external standard (e.g., tetramethylsilane for ^{13}C).

Infrared (IR) Spectroscopy

Objective: To obtain the gas-phase IR spectrum of COBr_2 .

Methodology:

- Sample Handling: A small amount of liquid COBr_2 is placed in a sealed container connected to a vacuum line.
- Gas Cell Preparation: A gas-phase IR cell with appropriate window materials (e.g., KBr or CsI) is evacuated to a high vacuum.
- Sample Introduction: A controlled amount of COBr_2 vapor is introduced into the gas cell from the sample container. The pressure is monitored to ensure an optimal concentration for analysis.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.
- Data Acquisition: A background spectrum of the evacuated gas cell is first recorded. The spectrum of the COBr_2 -filled cell is then acquired. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
- Data Analysis: The positions and intensities of the absorption bands are determined and assigned to the corresponding vibrational modes of the molecule.

Mass Spectrometry (MS)

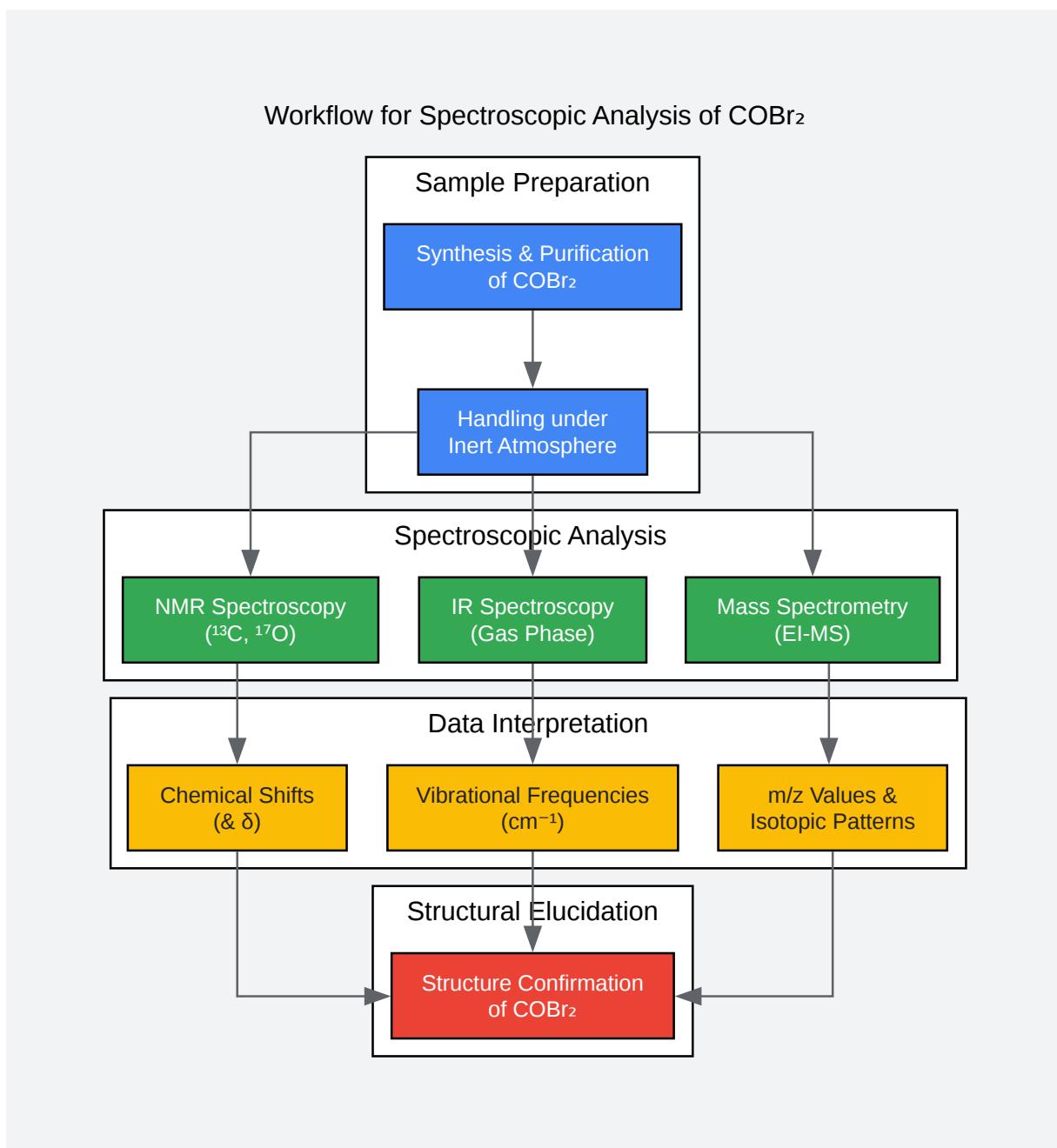
Objective: To obtain the mass spectrum of COBr_2 and identify its fragmentation pattern.

Methodology:

- Sample Introduction: For a volatile compound like COBr_2 , a direct inlet system or a gas chromatography (GC) interface can be used. The sample must be handled under inert conditions to prevent decomposition before analysis. A cold inlet system can be particularly useful for volatile and sensitive compounds.[\[4\]](#)
- Ionization: Electron Ionization (EI) is a common method for analyzing small, volatile molecules. A standard electron energy of 70 eV is typically used to induce fragmentation.
- Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight) is employed.
- Data Acquisition: The mass spectrum is recorded over an appropriate mass-to-charge (m/z) range to detect the molecular ion and its fragments.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine-containing ions is a key feature for identification.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a reactive carbonyl halide like COBr_2 .



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Caption: Logical workflow for the spectroscopic analysis of COBr_2 .

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